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Introduction
BMS-986458 is a novel, orally bioavailable bifunctional cereblon-dependent ligand-directed

degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2] It is currently under investigation

for the treatment of relapsed/refractory Non-Hodgkin Lymphoma.[1][3] By inducing the

ubiquitination and subsequent proteasomal degradation of BCL6, BMS-986458 inhibits the

growth of cancer cells dependent on this transcriptional repressor.[2][4] As with many targeted

therapies, the development of drug resistance is a significant clinical challenge. Genome-wide

CRISPR-Cas9 screens have emerged as a powerful tool to systematically identify genes

whose loss-of-function confers resistance to a therapeutic agent.[5][6] This document provides

a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes

that, when inactivated, lead to resistance to BMS-986458.

Principle of the Assay
This protocol outlines a negative selection CRISPR screen. A population of cancer cells

sensitive to BMS-986458 is transduced with a pooled lentiviral library of single-guide RNAs

(sgRNAs) targeting every gene in the human genome.[5][7] Following transduction, the cell

population, now a mosaic of different gene knockouts, is treated with a cytotoxic concentration

of BMS-986458. Cells in which the knockout of a specific gene confers resistance to the drug
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will survive and proliferate, while sensitive cells will be eliminated. By using next-generation

sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population

compared to a control population, we can identify genes whose loss is enriched, thus signifying

their role in mediating drug sensitivity.

Signaling Pathway of BMS-986458
BMS-986458 functions by hijacking the cell's natural protein disposal machinery. It acts as a

molecular bridge, bringing together the BCL6 protein and the E3 ubiquitin ligase cereblon

(CRBN).[8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the

proteasome. The degradation of BCL6, a key transcriptional repressor, leads to the de-

repression of its target genes, which can include those involved in cell cycle arrest, apoptosis,

and differentiation, ultimately resulting in anti-tumor effects in B-cell lymphomas.[4][9]

Caption: Mechanism of action of BMS-986458.

Experimental Workflow
The overall workflow for the CRISPR screen involves several key steps, from library

preparation to data analysis, to identify genes conferring resistance to BMS-986458.
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Caption: Pooled CRISPR-Cas9 screen workflow.
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Reagent/Material Supplier (Example) Catalog Number (Example)

Human GeCKO v2.0 sgRNA

library
Addgene 1000000048

LentiCRISPRv2 plasmid Addgene 52961

HEK293T cells ATCC CRL-3216

DLBCL Cell Line (e.g., SU-

DHL-4)
ATCC CRL-2957

Cas9 Nuclease Thermo Fisher Scientific A36498

Lipofectamine 3000 Thermo Fisher Scientific L3000015

Puromycin Sigma-Aldrich P8833

BMS-986458
In-house synthesis or custom

order
N/A

DMEM, high glucose Gibco 11965092

RPMI 1640 Medium Gibco 11875093

Fetal Bovine Serum (FBS) Gibco 26140079

Penicillin-Streptomycin Gibco 15140122

DNeasy Blood & Tissue Kit QIAGEN 69504

NEBNext Ultra II Q5 Master

Mix
New England Biolabs M0544

Illumina Sequencing Platform Illumina (e.g., NextSeq 550)

Detailed Experimental Protocols
Lentiviral Library Production

Library Amplification: Amplify the pooled sgRNA library plasmid DNA using electroporation

into competent E. coli. Purify the plasmid DNA using a maxiprep kit.

Lentivirus Packaging:
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Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.

Co-transfect the cells with the sgRNA library plasmid, and packaging plasmids (e.g.,

psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

After 48-72 hours, collect the virus-containing supernatant.

Filter the supernatant through a 0.45 µm filter to remove cell debris.

Concentrate the virus by ultracentrifugation or a commercially available concentration

reagent.

Titer the virus to determine the optimal multiplicity of infection (MOI).

Generation of Cas9-Expressing Cells
Transduce the target cancer cell line (e.g., a DLBCL cell line sensitive to BMS-986458) with

a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).

Select for successfully transduced cells by treating with the appropriate antibiotic.

Expand the stable Cas9-expressing cell line.

CRISPR-Cas9 Library Transduction
Plate the Cas9-expressing cells for transduction.

Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure

that most cells receive a single sgRNA.

Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per

sgRNA in the library.

After 24 hours, replace the virus-containing medium with fresh medium.

After 48 hours, begin selection with puromycin to eliminate non-transduced cells.

BMS-986458 Drug Selection
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After puromycin selection is complete, split the cell population into two groups: a control

group treated with DMSO and a treatment group treated with a predetermined cytotoxic

concentration of BMS-986458 (e.g., IC80).

Culture the cells for 14-21 days, passaging as needed and maintaining the selective

pressure. Ensure that the cell number does not drop below the recommended coverage per

sgRNA.

Harvest a portion of the cells at the beginning of the treatment (Day 0) as a baseline

reference.

Genomic DNA Extraction and Sequencing
Harvest at least 2 x 10^7 cells from the DMSO-treated and BMS-986458-treated populations.

Extract genomic DNA using a commercial kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).

Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR

protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina

sequencing adapters and barcodes.

Pool the barcoded PCR products and perform sequencing on an Illumina platform.

Data Analysis
Demultiplex the sequencing reads based on the barcodes.

Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.

Normalize the read counts.

Use software packages like MAGeCK to identify sgRNAs that are significantly enriched in

the BMS-986458-treated population compared to the DMSO-treated control.

Map the enriched sgRNAs to their target genes to identify candidate resistance genes.

Hypothetical Quantitative Data
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The following tables represent hypothetical data that could be generated from a CRISPR

screen to identify resistance genes to BMS-986458.

Table 1: Top 10 Enriched Gene Hits from CRISPR Screen

Gene Symbol Description

Log2 Fold
Change (BMS-
986458 vs.
DMSO)

p-value
False
Discovery
Rate (FDR)

CRBN Cereblon 8.2 1.5e-12 3.4e-11

UBE2G1

Ubiquitin-

Conjugating

Enzyme E2 G1

6.5 3.2e-9 5.1e-8

CUL4A Cullin 4A 5.8 7.1e-8 8.9e-7

DDB1

Damage-Specific

DNA Binding

Protein 1

5.5 1.2e-7 1.3e-6

RBX1 Ring-Box 1 5.1 4.5e-7 4.8e-6

ABCB1

ATP Binding

Cassette

Subfamily B

Member 1

4.8 9.8e-7 1.0e-5

BCL6

B-Cell

Lymphoma 6

(mutant allele)

4.5 2.3e-6 2.4e-5

TP53
Tumor Protein

P53
4.2 5.6e-6 5.7e-5

ATM

ATM

Serine/Threonine

Kinase

3.9 1.1e-5 1.2e-4

CHEK2
Checkpoint

Kinase 2
3.6 2.5e-5 2.6e-4
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Table 2: Validation of Top Gene Hits by Individual Knockout

Gene Knockout
Cell Viability (% of Control) after BMS-
986458 Treatment

Wild-Type (Control) 20%

CRBN KO 95%

UBE2G1 KO 88%

CUL4A KO 85%

ABCB1 KO 75%

TP53 KO 65%

Interpretation of Results
The hypothetical data suggests several potential mechanisms of resistance to BMS-986458.

Loss of E3 Ligase Components: The strongest hits are components of the CRL4-CRBN E3

ubiquitin ligase complex (CRBN, CUL4A, DDB1, RBX1). Loss of these components would

prevent the ubiquitination and degradation of BCL6, thus rendering the drug ineffective.

Drug Efflux: The enrichment of sgRNAs targeting ABCB1, a known multidrug resistance

transporter, suggests that increased drug efflux could be a resistance mechanism.

Alterations in the Target: A mutation in BCL6 that prevents BMS-986458 binding but

preserves its function could also lead to resistance.

Downstream Signaling Pathways: The enrichment of genes involved in DNA damage

response and cell cycle control (TP53, ATM, CHEK2) suggests that alterations in these

pathways may compensate for the effects of BCL6 degradation.

Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide

CRISPR-Cas9 screen to identify genes conferring resistance to the BCL6 degrader BMS-
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986458. The detailed protocols and hypothetical data offer a roadmap for researchers to design

and execute such screens, analyze the results, and gain valuable insights into potential

resistance mechanisms. Understanding these mechanisms is crucial for the development of

combination therapies and next-generation inhibitors to overcome drug resistance and improve

patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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